molecular formula C19H16N2O3 B5854560 N'-[2-(4-phenylphenyl)acetyl]furan-2-carbohydrazide

N'-[2-(4-phenylphenyl)acetyl]furan-2-carbohydrazide

Cat. No.: B5854560
M. Wt: 320.3 g/mol
InChI Key: ARTWVHWRDPVBBZ-UHFFFAOYSA-N
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Description

N’-[2-(4-phenylphenyl)acetyl]furan-2-carbohydrazide is a compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of N’-[2-(4-phenylphenyl)acetyl]furan-2-carbohydrazide includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carbohydrazide group, which is a functional group containing a carbonyl group bonded to a hydrazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-phenylphenyl)acetyl]furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with 2-(4-phenylphenyl)acetyl chloride. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[2-(4-phenylphenyl)acetyl]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-phenylphenyl)acetyl]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce furan-2-carbinol derivatives .

Scientific Research Applications

N’-[2-(4-phenylphenyl)acetyl]furan-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-(4-phenylphenyl)acetyl]furan-2-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbohydrazide: A simpler derivative with similar chemical properties.

    2-Acetylfuran: Another furan derivative with different functional groups.

    Benzofuran derivatives: Compounds with a fused benzene and furan ring system.

Uniqueness

N’-[2-(4-phenylphenyl)acetyl]furan-2-carbohydrazide is unique due to its specific structure, which combines the properties of furan, phenyl, and carbohydrazide groups. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N'-[2-(4-phenylphenyl)acetyl]furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-18(20-21-19(23)17-7-4-12-24-17)13-14-8-10-16(11-9-14)15-5-2-1-3-6-15/h1-12H,13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTWVHWRDPVBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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